molecular formula C12H17BrO2 B8512165 4-Bromo-1,2-dipropoxybenzene

4-Bromo-1,2-dipropoxybenzene

Cat. No.: B8512165
M. Wt: 273.17 g/mol
InChI Key: LHSMRDVEXOARFJ-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dipropoxybenzene is an aromatic compound featuring a benzene ring substituted with a bromine atom and two propoxy (-OCH₂CH₂CH₃) groups at the 1, 2, and 4 positions, respectively. Its molecular formula is C₁₂H₁₇BrO₂, with a molecular weight of 273.17 g/mol .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

4-bromo-1,2-dipropoxybenzene

InChI

InChI=1S/C12H17BrO2/c1-3-7-14-11-6-5-10(13)9-12(11)15-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

LHSMRDVEXOARFJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Bromo-1,2-dipropoxybenzene with structurally related brominated benzene derivatives, focusing on substituent effects, applications, and physicochemical properties.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

  • Substituents: Two amino (-NH₂) groups at positions 1 and 2, and a bromine at position 4.
  • Molecular Formula : C₆H₆BrN₂.
  • Key Differences: The amino groups are strongly electron-donating, activating the ring for electrophilic substitution, whereas propoxy groups donate electrons less powerfully via resonance. Reactivity: Used as a precursor for heterocyclic synthesis (e.g., benzimidazoles or triazoles) due to the reactivity of amino groups in condensation reactions . Safety: Classified as a toxic solid requiring stringent handling protocols; immediate medical attention is advised upon exposure .

4-Bromo-1,2-dimethoxybenzene (CAS 2859-78-1)

  • Substituents : Two methoxy (-OCH₃) groups at positions 1 and 2, and a bromine at position 4.
  • Molecular Formula : C₈H₈BrO₂.
  • Key Differences: Methoxy groups are smaller and more polar than propoxy, leading to higher solubility in polar solvents (e.g., acetone or ethanol). Applications: Commonly employed in Suzuki-Miyaura cross-coupling reactions due to the ease of bromine displacement. Priced at €64.00/25g, it is commercially available for laboratory use .

1,2-Bis(benzyloxy)-4-bromobenzene (CAS 16047-57-7)

  • Substituents : Two benzyloxy (-OCH₂C₆H₅) groups at positions 1 and 2, and a bromine at position 4.
  • Molecular Formula : C₂₀H₁₆BrO₂.
  • Key Differences: The bulky benzyloxy groups act as protecting groups for hydroxyl functionalities, which can be removed via hydrogenolysis. Applications: Useful in multi-step syntheses requiring temporary protection of reactive sites, such as in natural product synthesis .

4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine (CAS 2197053-99-7)

  • Substituents: A cyclohexylamino (-NHC₆H₁₁) group at position 1, a propoxy group at position 5, and amino groups at positions 1 and 2.
  • Molecular Formula : C₁₅H₂₃BrN₂O.
  • Applications: Likely serves as a specialized intermediate in drug discovery or coordination chemistry .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
This compound N/A C₁₂H₁₇BrO₂ 273.17 Propoxy, Br Organic synthesis, materials science
4-Bromo-1,2-diaminobenzene 1575-37-7 C₆H₆BrN₂ 201.03 Amino, Br Heterocyclic synthesis
4-Bromo-1,2-dimethoxybenzene 2859-78-1 C₈H₈BrO₂ 231.05 Methoxy, Br Cross-coupling reactions
1,2-Bis(benzyloxy)-4-bromobenzene 16047-57-7 C₂₀H₁₆BrO₂ 379.25 Benzyloxy, Br Protecting group strategies
4-Bromo-1-N-cyclohexyl-5-propoxy-1,2-diamine 2197053-99-7 C₁₅H₂₃BrN₂O 333.26 Cyclohexylamino, Propoxy Pharmaceutical intermediates

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